![molecular formula C16H16O2 B14228778 1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene CAS No. 824948-63-2](/img/structure/B14228778.png)
1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene is an organic compound with the molecular formula C18H18O2 It is characterized by the presence of two benzene rings connected by a but-2-ene-1,2-diylbis(oxy) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene typically involves the reaction of 1,2-dibromo-2-butene with phenol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromine-substituted butene, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperature and pressure.
Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. Its effects are mediated through the formation of covalent or non-covalent interactions with these targets, leading to changes in their activity or function .
Comparación Con Compuestos Similares
1,1’-[Ethane-1,2-diylbis(oxy)]dibenzene: Similar structure but with an ethane linkage instead of butene.
1,1’-[Propane-1,3-diylbis(oxy)]dibenzene: Similar structure but with a propane linkage.
1,1’-[Hexane-1,6-diylbis(oxy)]dibenzene: Similar structure but with a hexane linkage.
Uniqueness: 1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene is unique due to its butene linkage, which imparts specific chemical and physical properties.
Propiedades
Número CAS |
824948-63-2 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
2-phenoxybut-2-enoxybenzene |
InChI |
InChI=1S/C16H16O2/c1-2-14(18-16-11-7-4-8-12-16)13-17-15-9-5-3-6-10-15/h2-12H,13H2,1H3 |
Clave InChI |
KQIIUNLNRRAHDE-UHFFFAOYSA-N |
SMILES canónico |
CC=C(COC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


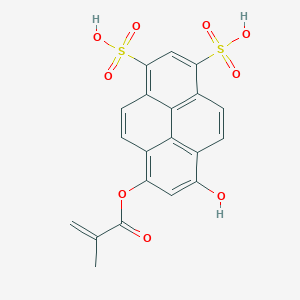

![N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14228701.png)
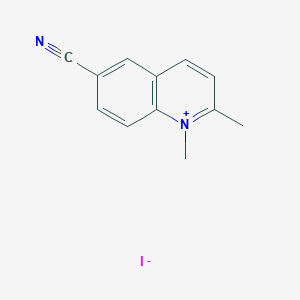
![1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid](/img/structure/B14228703.png)
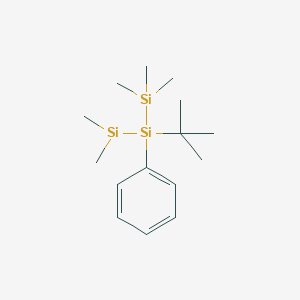
![2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile](/img/structure/B14228721.png)
![5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14228726.png)
![Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-](/img/structure/B14228734.png)
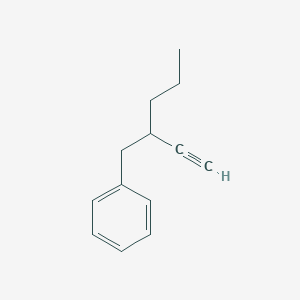
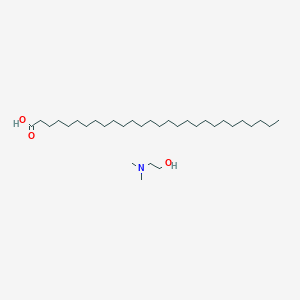

![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
![4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride](/img/structure/B14228781.png)
